(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a prop-2-enamide backbone substituted with 2,4-dimethoxyphenyl and 2-ethylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-ethylphenylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide product. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds or amides.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- (2E)-3-(2,4-dimethoxyphenyl)-N-(2-propylphenyl)prop-2-enamide
- (2E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropylphenyl)prop-2-enamide
Uniqueness
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylphenyl group, in particular, may confer distinct properties compared to its analogs, affecting its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-14-7-5-6-8-17(14)20-19(21)12-10-15-9-11-16(22-2)13-18(15)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWZKDFACQJLSG-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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